Cas no 69769-54-6 (Methyl 2-bromo-4,6-dimethylbenzoate)

Methyl 2-bromo-4,6-dimethylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-bromo-4,6-dimethylbenzoate
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- Inchi: 1S/C10H11BrO2/c1-6-4-7(2)9(8(11)5-6)10(12)13-3/h4-5H,1-3H3
- InChI Key: GWAZZVWSQYTRAS-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=CC(C)=C1C(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 193
- XLogP3: 3.2
- Topological Polar Surface Area: 26.3
Methyl 2-bromo-4,6-dimethylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015015033-1g |
Methyl 2-bromo-4,6-dimethylbenzoate |
69769-54-6 | 97% | 1g |
$1460.20 | 2023-09-01 | |
Alichem | A015015033-250mg |
Methyl 2-bromo-4,6-dimethylbenzoate |
69769-54-6 | 97% | 250mg |
$494.40 | 2023-09-01 | |
Alichem | A015015033-500mg |
Methyl 2-bromo-4,6-dimethylbenzoate |
69769-54-6 | 97% | 500mg |
$806.85 | 2023-09-01 |
Methyl 2-bromo-4,6-dimethylbenzoate Related Literature
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
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2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
Additional information on Methyl 2-bromo-4,6-dimethylbenzoate
Methyl 2-Bromo-4,6-Dimethylbenzoate: A Comprehensive Overview
Methyl 2-bromo-4,6-dimethylbenzoate (CAS No: 69769-54-6) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which includes a benzoate ester group substituted with bromine and two methyl groups at specific positions on the aromatic ring. The presence of these substituents imparts distinct chemical and physical properties, making it a valuable intermediate in various chemical reactions.
Recent studies have highlighted the importance of Methyl 2-bromo-4,6-dimethylbenzoate in the synthesis of advanced materials. For instance, researchers have utilized this compound as a key precursor in the preparation of functional polymers and nanoparticles. Its ability to undergo nucleophilic substitution reactions has been exploited to create materials with tailored electronic and optical properties.
The synthesis of Methyl 2-bromo-4,6-dimethylbenzoate involves a multi-step process that typically begins with the bromination of a suitable aromatic compound. The reaction conditions are carefully optimized to ensure high yields and selectivity. Recent advancements in catalytic methods have further enhanced the efficiency of this synthesis pathway, making it more environmentally friendly and cost-effective.
In terms of applications, Methyl 2-bromo-4,6-dimethylbenzoate has found utility in the pharmaceutical industry as an intermediate in drug discovery programs. Its structure allows for easy modification, enabling the creation of bioactive molecules with potential therapeutic applications. Additionally, this compound has been employed in the development of agrochemicals, where its stability and reactivity are advantageous for designing effective crop protection agents.
From a structural perspective, Methyl 2-bromo-4,6-dimethylbenzoate exhibits a high degree of symmetry due to the placement of substituents on the benzene ring. This symmetry contributes to its thermal stability and resistance to oxidative degradation under normal storage conditions. Moreover, its solubility properties make it suitable for use in both organic and aqueous reaction media.
Recent research has also explored the use of Methyl 2-bromo-4,6-dimethylbenzoate in click chemistry reactions. Its ability to participate in these efficient and selective reactions has opened new avenues for the construction of complex molecular architectures. This has significant implications for the development of novel materials with applications in electronics and optoelectronics.
In conclusion, Methyl 2-bromo-4,6-dimethylbenzoate (CAS No: 69769-54-6) is a highly functional compound with a wide range of applications across various scientific disciplines. Its unique chemical properties and versatility make it an invaluable tool for researchers and industry professionals alike.
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